molecular formula C16H23N3O5 B2539849 1-(2-(2-Hydroxyethoxy)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894027-26-0

1-(2-(2-Hydroxyethoxy)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2539849
CAS RN: 894027-26-0
M. Wt: 337.376
InChI Key: OVJYWHZPNXNMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Hydroxyethoxy)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as HEPPU, is a chemical compound that has gained significant attention due to its potential biological and medicinal applications.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Urea derivatives have been explored as potential acetylcholinesterase inhibitors, with research focusing on optimizing the spacer length between pharmacophoric moieties for enhanced inhibitory activities. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, suggesting the importance of conformational flexibility and specific substitutions for achieving high inhibitory activities (Vidaluc et al., 1995).

Synthesis of Hydroxamic Acids and Ureas

The synthesis of hydroxamic acids and ureas from carboxylic acids via the Lossen rearrangement has been demonstrated, offering a single-pot, racemization-free method that is environmentally friendly and cost-effective. This process involves ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated rearrangement, highlighting a practical approach to urea synthesis with potential applications in various fields, including medicinal chemistry (Thalluri et al., 2014).

Antimicrobial Activities

2-Hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, synthesized through a process involving urea, have been studied for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. This research contributes to the ongoing search for new antimicrobial agents with potential for treating various bacterial infections (Sharma et al., 2004).

PI3 Kinase Inhibitor Metabolites

The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors has been described, involving complex synthetic routes that include urea derivatives. These studies are crucial for developing effective cancer therapies, as PI3 kinase inhibitors play a significant role in cancer treatment (Chen et al., 2010).

Enzyme Inhibition and Metal Chelation

Urea derivatives have also been explored for their enzyme inhibition properties and metal chelating effects, demonstrating the versatility of these compounds in scientific research. For instance, some tetrahydropyrimidine-5-carboxylates were synthesized from urea and tested for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as their metal chelating effects, showcasing their potential in medicinal chemistry and biochemistry (Sujayev et al., 2016).

properties

IUPAC Name

1-[2-(2-hydroxyethoxy)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-23-14-4-2-13(3-5-14)19-11-12(10-15(19)21)18-16(22)17-6-8-24-9-7-20/h2-5,12,20H,6-11H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJYWHZPNXNMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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